molecular formula C7H7NO2 B14852194 5-Hydroxy-2-methylisonicotinaldehyde

5-Hydroxy-2-methylisonicotinaldehyde

Cat. No.: B14852194
M. Wt: 137.14 g/mol
InChI Key: FSGHQLIWJYYDKC-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylisonicotinaldehyde is a chemical compound with the molecular formula C7H7NO2 It is a derivative of isonicotinaldehyde, featuring a hydroxyl group at the 5-position and a methyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methylisonicotinaldehyde can be achieved through several methods. One common approach involves the condensation of 2-methylpyridine-5-carboxaldehyde with hydroxylamine hydrochloride, followed by oxidation. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of 2-methylisonicotinaldehyde using hydrogen peroxide in the presence of a suitable catalyst. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methylisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-hydroxy-2-methylisonicotinic acid.

    Reduction: Reduction of the aldehyde group yields 5-hydroxy-2-methylisonicotinalcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: 5-Hydroxy-2-methylisonicotinic acid.

    Reduction: 5-Hydroxy-2-methylisonicotinalcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Hydroxy-2-methylisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinaldehyde: This compound lacks the hydroxyl group at the 5-position but is otherwise structurally similar.

Uniqueness

5-Hydroxy-2-methylisonicotinaldehyde is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

5-hydroxy-2-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C7H7NO2/c1-5-2-6(4-9)7(10)3-8-5/h2-4,10H,1H3

InChI Key

FSGHQLIWJYYDKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)O)C=O

Origin of Product

United States

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